molecular formula C14H15NOS B7473248 N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide

N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B7473248
M. Wt: 245.34 g/mol
InChI Key: CWMKYFRZPWODDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide, also known as DMTB, is a chemical compound that belongs to the amide class of organic compounds. It has been studied extensively for its potential applications in the field of medicinal chemistry. DMTB is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Mechanism of Action

The exact mechanism of action of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters like GABA and glutamate. N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has also been found to inhibit the activity of certain enzymes like COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has also been found to exhibit anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various neurotransmitters and enzymes, as well as their potential therapeutic applications. However, one of the limitations of using N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research on N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide. One area of interest is the development of new therapeutic agents based on the structure of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide. Another area of interest is the study of the potential side effects and toxicity of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for further research on the mechanisms of action of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide, as well as its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 2-mercaptobenzamide with 2-chloro-N,N-dimethylacetamide in the presence of a base like triethylamine. The resulting product is then purified through recrystallization from a suitable solvent.

Scientific Research Applications

N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has also been studied for its potential use as a therapeutic agent for the treatment of cancer and neurological disorders.

properties

IUPAC Name

N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-5-7-12(8-6-11)14(16)15(2)10-13-4-3-9-17-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKYFRZPWODDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.